![molecular formula C16H26N2O3 B2512389 1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361840-34-6](/img/structure/B2512389.png)
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains two piperidine rings, which are six-membered rings containing one nitrogen atom . The presence of the carbonyl group (-C=O) and the hydroxyl group (-OH) suggest that this compound may have reactive properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl and hydroxyl groups. These functional groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .Future Directions
The study and development of piperidine derivatives continue to be a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for pharmaceutical applications.
properties
IUPAC Name |
1-[4-(3-ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-14(19)17-10-6-13(7-11-17)15(20)18-9-5-8-16(21,4-2)12-18/h3,13,21H,1,4-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZOPZOEZUUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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